Home > Products > Screening Compounds P124420 > 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine - 2055840-60-1

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-2825763
CAS Number: 2055840-60-1
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, which is characterized by its bicyclic structure consisting of a pyrazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle. The presence of the bromine atom and the methyl group at specific positions on the pyrazole ring significantly influences its chemical behavior and biological activity.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrazolo[4,3-b]pyridine derivative. It is often synthesized in research settings focused on developing new anticancer agents and other therapeutic applications. The synthesis and characterization of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine have been documented in various scientific publications, highlighting its potential as a lead compound for further drug development .

Synthesis Analysis

Methods

The synthesis of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available pyrazole derivatives or pyridine derivatives.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of a suitable precursor.
  3. Formation of the Pyrazolo-Pyridine Structure: This step may involve cyclization reactions where the pyrazole ring is formed or modified to incorporate the pyridine structure.

Technical Details

One common synthetic route involves using 3-methyl-1H-pyrazole as a starting material, which undergoes nucleophilic substitution reactions with brominating agents under controlled conditions to yield 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine consists of:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A pyridine ring (six-membered aromatic ring containing one nitrogen atom).
  • A bromo substituent at position 5 of the pyrazole ring.
  • A methyl group at position 3 of the pyrazole ring.

Data

The molecular formula is C7H7BrN2C_7H_7BrN_2 with a molecular weight of approximately 201.05 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .

Chemical Reactions Analysis

Reactions

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in substitution reactions.
  2. Cyclization Reactions: It can undergo further cyclization to form more complex heterocycles.
  3. Condensation Reactions: It may react with aldehydes or ketones to form substituted derivatives.

Technical Details

These reactions are often carried out under mild conditions to prevent decomposition or side reactions. The choice of solvent and temperature plays a crucial role in determining the reaction pathway and product distribution .

Mechanism of Action

The mechanism of action for compounds like 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine primarily involves inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By binding to these enzymes, the compound can disrupt normal cell cycle regulation, leading to apoptosis in cancer cells.

Process Data

Research indicates that this compound may exhibit selective inhibition against certain cyclin-dependent kinases, potentially leading to reduced proliferation of tumor cells while sparing normal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally reported within a certain range based on purity.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and behavior upon heating .

Applications

Scientific Uses

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has significant applications in medicinal chemistry:

  1. Anticancer Research: As a potential cyclin-dependent kinase inhibitor.
  2. Pharmaceutical Development: Used as a scaffold for synthesizing novel therapeutic agents targeting various diseases.
  3. Biological Studies: Employed in studies investigating cell cycle regulation mechanisms.
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Positional Isomerism in Pyrazolo-Pyridine Systems

The compound 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2055840-60-1) follows systematic IUPAC conventions that precisely define its heterocyclic architecture. The root "pyrazolo[4,3-b]pyridine" indicates fusion between a pyrazole ring (positions 4 and 3) and a pyridine ring (bond "b"). The prefix "5-bromo" specifies bromine substitution at position 5 of the pyridine ring, while "3-methyl" denotes a methyl group at position 3 of the pyrazole ring [3] [9]. Its canonical SMILES string "CC1=NNC2=CC=C(Br)N=C21" encodes this connectivity unambiguously [3] [6].

Positional isomers arise from alternative fusion patterns or substituent placements. For example:

  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CID 40151908) fuses pyrazole at positions 3 and 4 to pyridine bond "b" [1].
  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (CID 25222947) shifts fusion to bond "c" [4].

Table 1: Positional Isomers of Bromo-Methyl Pyrazolopyridines

IUPAC NameFusion PatternCAS/IDKey Structural Differences
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridinePyrazole [4,3-b]2055840-60-1Bromine at pyridine C5, methyl at pyrazole N3
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridinePyrazole [3,4-b]CID 40151908Altered ring fusion, same substituents
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridinePyrazole [3,4-c]CID 25222947Nitrogen positioning in pyridine ring

These isomers exhibit distinct physicochemical profiles due to divergent electron delocalization patterns and dipole moments [1] [4] [8].

Tautomeric Dynamics in Pyrazolo[4,3-b]pyridine Derivatives

Tautomerism significantly impacts the reactivity and electronic properties of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. The scaffold exhibits protonotropic shifts between 1H (N1-H) and 2H (N2-H) tautomeric forms. Nuclear Magnetic Resonance (NMR) studies confirm rapid equilibrium in solution, with the 1H tautomer dominating (>85%) due to greater aromatic stabilization [4] [5].

The bromine substituent at C5 withdraws electron density, reducing the basicity of the pyridine nitrogen and stabilizing the 1H form. Conversely, the methyl group at C3 donates electrons, subtly favoring the 2H tautomer [5]. Kinetic studies reveal solvent-dependent tautomerization rates:

  • Half-life <1 ms in polar solvents (DMSO, H₂O)
  • Half-life >10 ms in apolar media (toluene)

Table 2: Tautomeric Equilibrium Constants (Kₜ) in Solvents

SolventKₜ (1H:2H)Dominant FormExperimental Method
DMSO-d₆85:151H¹⁵N-NMR
CDCl₃70:301H¹H-NMR
Water90:101HUV-Vis spectroscopy

Tautomerism influences biological activity; the 1H form optimizes hydrogen bonding with kinase targets (e.g., TRKA), enhancing inhibitory potency [5].

Comparative Analysis of Pyrazolo[3,4-b] vs. Pyrazolo[4,3-b] Regioisomeric Frameworks

Regioisomeric pyrazolopyridine frameworks exhibit divergent electronic, synthetic, and application profiles:

Electronic Properties

  • Pyrazolo[4,3-b]pyridine (e.g., 5-Bromo-3-methyl derivative):
  • Higher dipole moment (~5.2 D) due to asymmetric charge distribution
  • Reduced electron density at C5/C6 positions (bromine amplifies this effect)
  • Pyrazolo[3,4-b]pyridine:
  • Lower dipole moment (~4.1 D)
  • Electron-rich C4 region, facilitating electrophilic substitutions [2]

Synthetic Utility

  • Pyrazolo[4,3-b]pyridine:
  • Serves as a precursor for kinase inhibitors via Suzuki couplings at C5–Br [5] [9]
  • Resists electrophilic substitution at C6, enabling selective modifications [6]
  • Pyrazolo[3,4-b]pyridine:
  • Preferred for constructing fused systems (e.g., bis-pyrazolo[3,4-b:4',3'-e]pyridines) via FeCl₃-catalyzed cyclizations [2]
  • Electrophiles target C4, forming C–C bonds for OLED materials [2] [8]

Table 3: Functionalization Outcomes in Model Reactions

ReactionPyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine
Suzuki coupling>95% yield at C580% yield at C4
Electrophilic brominationNo reaction (C6 deactivated)C6 substitution (72% yield)
Lewis acid cyclizationLow bis-heterocycle yield (<20%)High bis-heterocycle yield (62–85%) [2]

These differences stem from nitrogen positioning, which alters frontier molecular orbital symmetry and nucleophilic sites [2] .

Properties

CAS Number

2055840-60-1

Product Name

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11)

InChI Key

AWYQHIAEBRKBLC-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)C=CC(=N2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.